molecular formula C8H8BrFN2O2 B1343178 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide CAS No. 669066-92-6

5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

Cat. No.: B1343178
CAS No.: 669066-92-6
M. Wt: 263.06 g/mol
InChI Key: AQBWTCUONCOSGD-UHFFFAOYSA-N
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Description

5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring.

    Fluorination: Introduction of the fluorine atom at the 3-position.

    Amidation: Formation of the carboxamide group at the 2-position.

    Methoxylation and Methylation: Introduction of methoxy and methyl groups on the nitrogen atom of the carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxamide group.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

    Substitution: Products with different substituents replacing bromine or fluorine.

    Oxidation: Oxidized derivatives of the carboxamide group.

    Reduction: Reduced forms of the carboxamide group.

    Coupling: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : The compound is explored for its potential as a drug candidate, particularly in the treatment of various diseases due to its unique chemical structure.

Industry: : It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, methoxy, and methyl groups can influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    5-bromo-2-fluoro-3-methylpyridine: Similar structure but lacks the carboxamide group.

    3-fluoro-5-methoxypyridine: Similar structure but lacks the bromine and carboxamide groups.

    N-methoxy-N-methylpyridine-2-carboxamide: Similar structure but lacks the bromine and fluorine substituents.

Uniqueness: The unique combination of bromine, fluorine, methoxy, and methyl groups on the pyridine ring makes 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide distinct. This combination can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O2/c1-12(14-2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBWTCUONCOSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=N1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610570
Record name 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-92-6
Record name 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-3-fluoropicolinic acid (1.4 g, 6.5 mmol), N,O-dimethylhydroxylamine.HCl (0.82 g, 8.45 mmol), (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.2 g, 8.45 mmol) and triethylamine (2.3 mL, 16.3 mmol) were stirred in DMF (30 mL) at room temperature for 1 d. EtOAc and sat. aq. Na2CO3 solution was added and the aqueous phase extracted with EtOAc. The combined organics were washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography using silica gel and eluting with 20-80% EtOAc in isohexane to afford 5-bromo-3-fluoro-N-methoxy-N-methylpicolinamide.
Quantity
1.4 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.82 g
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reactant
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0 (± 1) mol
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reactant
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2.3 mL
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reactant
Reaction Step Three
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30 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of crude 5-bromo-3-fluoropyridine-2-carboxylic acid (40.65 g, 184.8 mmol), O,N-dimethylhydroxylamine hydrochloride (21.63 g, 221.7 mmol), 1-ethyl-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride (70.85 g, 369.6 mmol), 1-hydroxy-7-azabenzotriazole (2.497 g, 18.48 mmol), and triethylamine (16.48 mL, 118.3 mmol) in 200 mL DMF was stirred at room temperature overnight. The solution was partially concentrated in vacuo and partitioned between ethyl acetate and 10% aqueous sodium bicarbonate. The aqueous layer was extracted 4× with ethyl acetate, and the combined organics were washed with water and brine, dried over Na2SO4, filtered and concentrated under vacuum to provide 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 263.01 for M+H+(79Br).
Quantity
40.65 g
Type
reactant
Reaction Step One
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
21.63 g
Type
reactant
Reaction Step One
[Compound]
Name
1-ethyl-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride
Quantity
70.85 g
Type
reactant
Reaction Step One
Quantity
2.497 g
Type
reactant
Reaction Step One
Quantity
16.48 mL
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reactant
Reaction Step One
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Quantity
200 mL
Type
solvent
Reaction Step One

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